4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H10O2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is characterized by a benzene ring fused to a thiophene ring, with a carboxylic acid group attached at the third position. It appears as a white crystalline powder and is slightly soluble in water but more soluble in organic solvents like dimethyl sulfoxide and dichloromethane .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as inhibitors of enzymes like pdk1 and ldha .
Biochemical Pathways
Similar compounds have been shown to affect glucose metabolism pathways by inhibiting enzymes like pdk1 and ldha .
Pharmacokinetics
Its molecular weight (18224 g/mol) and logP value suggest that it may have good oral bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
Some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized for biological evaluation as PDK1 and LDHA inhibitors . These enzymes are associated with reprogrammed glucose metabolism in proliferating tumor cells .
Cellular Effects
Some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer (CRC) .
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps. One common method starts with p-nitrostyrene as the raw material. The synthetic route includes several reactions such as hydrogenation, sulfidation, and acidification to yield the target compound . Industrial production methods may involve similar multi-step processes, optimized for higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or alkyl groups.
Condensation: It can form Schiff bases when reacted with amines in the presence of a catalyst.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It serves as a precursor in the production of dyes, coatings, and other chemical products.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other similar compounds such as:
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: This compound has a carboxylic acid group at the second position instead of the third, which may result in different chemical reactivity and biological activity.
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid: This compound contains an indole ring instead of a thiophene ring, leading to different pharmacological properties.
1-Benzothiophene-3-carboxylic acid: This compound lacks the tetrahydro structure, which affects its stability and reactivity.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZQEHPGHKGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354275 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19156-54-8 | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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